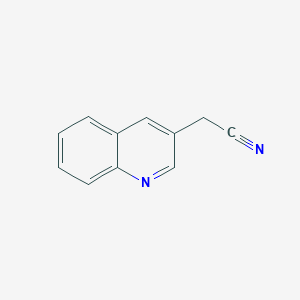

2-(Quinolin-3-yl)acetonitrile

CAS No.: 21863-57-0

Cat. No.: VC6075262

Molecular Formula: C11H8N2

Molecular Weight: 168.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21863-57-0 |

|---|---|

| Molecular Formula | C11H8N2 |

| Molecular Weight | 168.199 |

| IUPAC Name | 2-quinolin-3-ylacetonitrile |

| Standard InChI | InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2 |

| Standard InChI Key | AMNPNQPJCREQBE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CC#N |

Introduction

| Property | Value |

|---|---|

| CAS Number | 21863-57-0 |

| Molecular Formula | |

| Molecular Weight | 168.199 g/mol |

| IUPAC Name | 2-(quinolin-3-yl)acetonitrile |

| Key Spectral Peaks | : δ 8.92 (s, 1H, quinoline-H), 3.12 (s, 2H, CH2CN) |

Synthesis Methods

Radical-Mediated Synthesis Using Mn(III) Acetate

A 2021 study demonstrated the use of Mn(III) acetate as a one-electron oxidant to synthesize polysubstituted quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . This method offers mild conditions (room temperature, open air) and high functional group tolerance, achieving yields up to 85%. The radical pathway involves initial oxidation of the acetonitrile precursor, followed by cyclization and trapping with boron reagents .

Condensation and Cyclization Approaches

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mn(III)-Mediated | RT, open air, 12 h | 72–85 | |

| Acid-Catalyzed Cyclization | HCl, reflux, 24 h | 50–65 |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

spectra reveal distinct signals for the quinoline protons (δ 7.2–9.1 ppm) and the acetonitrile methylene group (δ 3.12 ppm). confirms the nitrile carbon at δ 118.5 ppm and aromatic carbons between δ 120–150 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of 2-(quinolin-3-yl)acetonitrile shows a molecular ion peak at m/z 168.0688 (calculated: 168.0687 for ), validating its molecular formula .

Table 3: Key Spectroscopic Data

| Technique | Data |

|---|---|

| δ 8.92 (s, 1H), 7.4–8.1 (m, 6H), 3.12 (s, 2H) | |

| δ 118.5 (CN), 148.2 (C-3), 127–135 (aromatic) | |

| IR (cm) | 2245 (C≡N), 1600 (C=C aromatic) |

| Parameter | Value |

|---|---|

| LogP | 2.1 (moderate lipophilicity) |

| Water Solubility | 0.12 mg/mL (25°C) |

| CYP2D6 Inhibition | Low risk |

Applications in Medicinal Chemistry and Material Science

Fluorophore Development

Recent work on quinoline-sulphonamide hybrids demonstrates tunable emission (411–430 nm) and high quantum yields (up to 0.558) . 2-(Quinolin-3-yl)acetonitrile’s electron-deficient nitrile group could enhance Stokes shifts in similar fluorophores .

Drug Intermediate Synthesis

The compound serves as a precursor for antimalarials (e.g., chloroquine analogs) and kinase inhibitors. VulcanChem lists it as a key intermediate in c-Met inhibitor synthesis.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using cryo-EM or X-ray crystallography .

-

Synthetic Innovation: Develop photocatalyzed protocols to reduce reliance on metal catalysts .

-

Therapeutic Expansion: Evaluate efficacy against neglected tropical diseases (e.g., Chagas disease) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume